
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate est un composé chiral présentant des applications significatives dans divers domaines de la chimie et de la biologie. Ce composé se caractérise par son cycle pyrrolidine, qui est substitué par un groupe tert-butyle, un groupe méthyle et un groupe amino. La stéréochimie du composé est définie par la configuration (3S,4S), indiquant l'arrangement spatial des substituants autour du cycle pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un composé 1,4-dicarbonylé.
Introduction des substituants : Les groupes tert-butyle, méthyle et amino sont introduits par diverses réactions de substitution. Par exemple, le groupe tert-butyle peut être introduit en utilisant du bromure de tert-butyle en présence d'une base.
Contrôle stéréochimique : La configuration (3S,4S) est obtenue par l'utilisation de catalyseurs chiraux ou de matières premières chirales pour assurer la disposition spatiale correcte des substituants.
Méthodes de production industrielle
La production industrielle du (3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate implique souvent une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour garantir une qualité de production constante.
Analyse Des Réactions Chimiques
Types de réactions
(3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile avec des électrophiles tels que les halogénures d'alkyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés N-alkylés.
Applications de recherche scientifique
(3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéines-ligands.
Médecine : Étudié pour son potentiel en tant qu'intermédiaire pharmaceutique dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du (3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La stéréochimie unique du composé lui permet de se lier sélectivement à ces cibles, modulant leur activité et déclenchant des voies biochimiques spécifiques. Cette liaison sélective est cruciale pour son efficacité dans diverses applications, notamment le développement de médicaments et la recherche biochimique.
Applications De Recherche Scientifique
(3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-1-tert-Butyl 3-methyl 4-aminopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. This selective binding is crucial for its effectiveness in various applications, including drug development and biochemical research.
Comparaison Avec Des Composés Similaires
Composés similaires
(3R,4R)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate : L'énantiomère du composé avec une stéréochimie opposée.
1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate : Sans stéréochimie spécifique.
(3S,4S)-1-tert-Butyl 3-méthyl 4-hydroxypyrrolidine-1,3-dicarboxylate : Un dérivé hydroxyle.
Unicité
(3S,4S)-1-tert-Butyl 3-méthyl 4-aminopyrrolidine-1,3-dicarboxylate est unique en raison de sa stéréochimie spécifique (3S,4S), qui confère des propriétés chimiques et biologiques distinctes. Cette stéréochimie est essentielle pour ses interactions sélectives avec les cibles moléculaires, ce qui la rend précieuse dans les applications nécessitant une grande spécificité.
Propriétés
Formule moléculaire |
C11H20N2O4 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-aminopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-7(8(12)6-13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 |
Clé InChI |
MOKVJORVJPSZHK-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




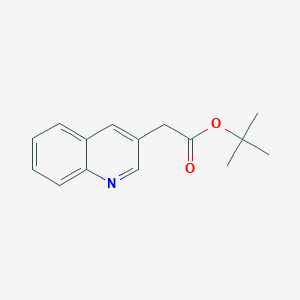
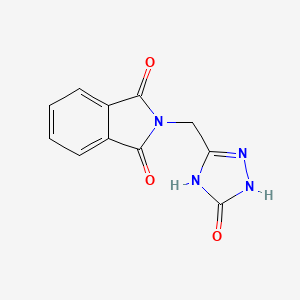
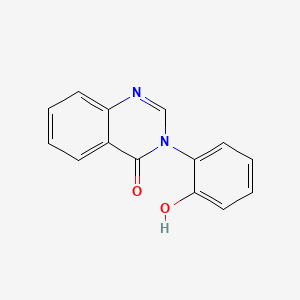
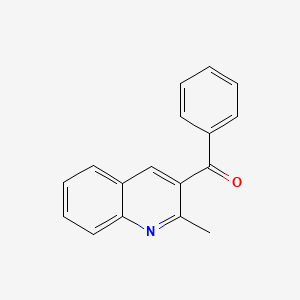
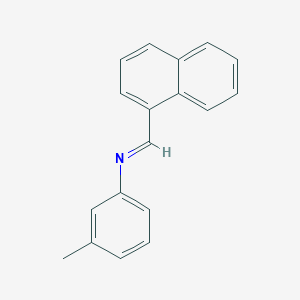
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)
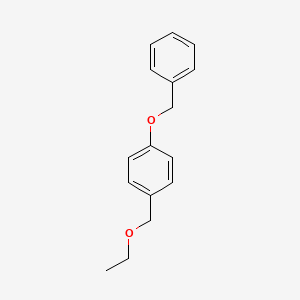
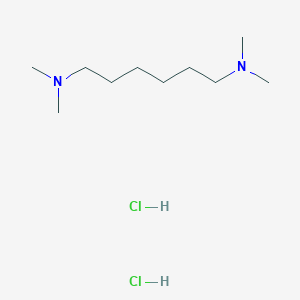

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)
